Home > Products > Screening Compounds P36642 > 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one - 128102-80-7

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one

Catalog Number: EVT-392969
CAS Number: 128102-80-7
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound belonging to the pyridopyrazine family. While its role in scientific research is still under exploration, its structural similarity to biologically active compounds makes it a promising candidate for various applications. Notably, its derivatives have shown potential as aldose reductase inhibitors and possess antioxidant activity [[2], []].

3-Methylpyrido[2,3-b]pyrazin-2(1H)-one

    Compound Description: 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one is a positional isomer of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one. It is also synthesized via the Hinsberg reaction using 2,3-diaminopyridine and ethyl pyruvate. []

    Relevance: This compound is considered structurally related to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one due to the identical fused ring system with the only difference being the position of the methyl substituent and the carbonyl group. Both compounds are pyrido[2,3-b]pyrazinone derivatives. [] The regioselectivity of the Hinsberg reaction determines the formation of either the 2-methyl or 3-methyl isomer. []

2-Methylpyrido[3,4-b]pyrazin-3(4H)-one

    Compound Description: 2-Methylpyrido[3,4-b]pyrazin-3(4H)-one shares a similar structure to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one but is synthesized using 3,4-diaminopyridine instead of 2,3-diaminopyridine in the Hinsberg reaction. []

    Relevance: This compound and 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one are considered structurally related because they both possess a methyl group at the 2-position and a carbonyl group at the 3-position of the pyridopyrazine ring system. The difference lies in the position of the nitrogen atom in the pyridine ring, leading to the [2,3-b] or [3,4-b] isomer. []

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one

    Compound Description: 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one is another isomer formed during the synthesis of pyridopyrazine derivatives using 3,4-diaminopyridine and ethyl pyruvate. []

2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

    Compound Description: This compound is an isomer of 3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one and is formed during the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate. [] Hydrolysis of this compound yields 2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one. []

    Relevance: The structural similarity between this compound and 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is evident in their shared pyrido[2,3-b]pyrazin-3-one core. The key difference is the presence of a phenacylidene substituent at the 2-position instead of a methyl group. []

3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

    Compound Description: This compound is a structural isomer of 2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one, also derived from the condensation of 2,3-diaminopyridine with ethyl benzoylpyruvate. [, ] Hydrolysis of this compound leads to the formation of 3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one. []

    Relevance: Although it shares the pyrido[2,3-b]pyrazinone core with 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, this compound differs in the position of the carbonyl group and the presence of a phenacylidene substituent at the 3-position. []

2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one

    Compound Description: This compound is a hydrolysis product of 2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one and serves as a key intermediate in confirming the structures of several related pyrido[2,3-b]pyrazine derivatives. []

    Relevance: This compound is closely related to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, differing only in the absence of a hydrogen atom on the nitrogen at the 4-position. This makes it the dehydrogenated analog of the target compound. []

3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one

    Compound Description: This compound is obtained by the hydrolysis of 3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one. [] It serves as a crucial intermediate for structure confirmation of related compounds. []

    Relevance: This compound can be considered a structural analog of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one. They share the same pyrido[2,3-b]pyrazinone core structure but differ in the position of the methyl and carbonyl substituents. []

2-Methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

    Compound Description: This compound is derived from the hydrogenation of 2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one and is used to confirm the structures of related pyrido[2,3-b]pyrazine derivatives. []

    Relevance: This compound is structurally similar to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, with the key difference being the saturation of the 1,2-double bond in the pyrazine ring, making it a dihydro derivative. []

3-Methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

    Compound Description: Obtained by hydrogenating 3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one, this compound plays a vital role in the unambiguous structural confirmation of various pyrido[2,3-b]pyrazine derivatives. []

7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol

    Compound Description: This compound is synthesized via the reaction of 5-bromo 2,3-diaminopyridine and ethyl pyruvate and serves as a precursor for various derivatives. []

    Relevance: This compound exhibits structural similarity to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one. They share the same pyrido[2,3-b]pyrazin-3-ol core, with the only difference being the presence of a bromine atom at the 7-position. []

Ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate

    Compound Description: Synthesized from 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol by reacting it with ethyl chloroacetate, this compound acts as an intermediate in the synthesis of various derivatives. []

    Relevance: This compound shares a core structure with 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, with modifications at the 3-position. These modifications include an ethoxycarbonylmethoxy group at the 3-position and a bromine atom at the 7-position, making it a structural derivative. []

2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide

    Compound Description: This compound is synthesized by reacting Ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate with hydrazine hydrate. It is a key precursor for creating N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides. []

    Relevance: Structurally related to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, this compound features a hydrazinocarbonylmethoxy group at the 3-position and a bromine atom at the 7-position, signifying specific structural modifications. []

N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides

    Compound Description: This group of compounds is synthesized by condensing 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide with various aldehydes. []

    Relevance: These compounds represent a series of structural analogs of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one. While they share the core pyrido[2,3-b]pyrazine structure, they feature distinct modifications at the 3-position, including an arylidenehydrazinocarbonylmethoxy group and a bromine atom at the 7-position. []

2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives

    Compound Description: This class of compounds represents a novel series designed and synthesized as potential multifunctional aldose reductase inhibitors with antioxidant activity. []

Source and Classification

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one falls under the category of pyrido[2,3-b]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in drug development. The compound is synthesized through various chemical reactions involving starting materials such as 2-aminopyridine and α-keto acids, often under acidic or basic conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one typically employs multicomponent reactions that integrate several reactants into a single reaction vessel. One prevalent method involves the condensation reaction between 2-aminopyridine and α-keto acids, which can be facilitated by Lewis acid catalysts to enhance the formation of the fused ring structure. This process can yield high purity products when optimized correctly.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one can be represented as follows:

  • Molecular Formula: C8H8N2OC_8H_8N_2O
  • Molecular Weight: 160.16 g/mol
  • Canonical SMILES: CN1C=CC=N1C(=O)C2=CN=CC=C2

The compound exhibits a fused bicyclic arrangement that contributes to its unique chemical properties. The presence of both nitrogen atoms in the ring structure influences its reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is involved in several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert the keto group into a hydroxyl group through reagents such as sodium borohydride.
  • Substitution: The compound can undergo electrophilic or nucleophilic substitution at various positions on the fused ring system, employing halogenating agents or alkylating agents as necessary .

Common Reagents and Conditions

For oxidation reactions, hydrogen peroxide is commonly used. In reduction processes, sodium borohydride or lithium aluminum hydride are typical reducing agents. Substitution reactions often involve nucleophiles like amines or thiols under suitable conditions to facilitate reactivity at targeted positions on the molecule .

Mechanism of Action

Process and Data

The mechanism of action for 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with biological targets, particularly in neurological contexts. Research indicates that derivatives of this compound may act as ligands for neurotransmitter receptors, including gamma-aminobutyric acid A receptors, suggesting potential therapeutic applications in treating neurological disorders.

The specific interactions at the molecular level can influence receptor activation or inhibition, thereby affecting neurotransmission pathways. This mechanism is crucial for understanding how modifications to the base structure can enhance or alter biological activity .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The chemical properties include stability under standard laboratory conditions with susceptibility to oxidation and reduction depending on environmental factors such as pH and temperature. The presence of functional groups allows for diverse reactivity patterns which are exploited in synthetic applications .

Applications

Scientific Uses

The scientific applications of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one are extensive:

  1. Pharmaceutical Development: Its derivatives are being explored as potential therapeutic agents targeting neurological disorders due to their interaction with neurotransmitter systems.
  2. Material Science: The unique structural properties enable its use in developing novel materials with specific electronic or optical characteristics.
  3. Chemical Synthesis: As an intermediate in organic synthesis, it serves as a building block for more complex heterocyclic compounds used across various fields including agrochemicals and pharmaceuticals.
Introduction to Pyridopyrazine Heterocycles

Pyridopyrazines represent a privileged class of nitrogen-containing heterocycles formed through the fusion of pyridine and pyrazine rings. These bicyclic systems exhibit remarkable structural diversity and electronic properties, making them indispensable scaffolds in medicinal chemistry. Their significance stems from the ability to engage in diverse molecular interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyridopyrazine core demonstrates substantial metabolic stability and favorable physicochemical properties, facilitating drug development efforts. Among the various isomers, the [2,3-b] fusion pattern holds particular pharmaceutical relevance due to its synthetic accessibility and proven biological activity profiles across therapeutic areas [1] [5].

Structural Classification of Pyridopyrazines

The structural classification of pyridopyrazines is defined by the fusion orientation between the pyridine and pyrazine rings, resulting in distinct isomeric frameworks with unique physicochemical and pharmacological properties. The four fundamental isomers include pyrido[2,3-b]pyrazine, pyrido[3,4-b]pyrazine, pyrido[3,2-b]pyrazine, and pyrido[2,3-e]pyrazine systems. Each isomer presents a distinct electronic distribution and hydrogen-bonding capacity that influences molecular recognition and binding affinity toward biological targets [1].

  • Pyrido[2,3-b]pyrazine System: Characterized by fusion at the pyridine C2-C3 bond and pyrazine b-edge, this isomer positions the pyridine nitrogen at the 1-position and pyrazine nitrogens at positions 4 and 8. The 2-methyl-3(4H)-one derivative features a lactam moiety enabling critical hydrogen-bonding interactions and a methyl group enhancing hydrophobic contacts. This specific substitution pattern creates an optimal pharmacophore configuration for kinase interaction, as evidenced by numerous drug candidates [5] [8].
  • Comparative Isomer Analysis: The [3,4-b] isomer displays altered dipole moments affecting solubility profiles, while the [3,2-b] configuration exhibits distinct solid-state packing behavior. The electron-deficient nature of all pyridopyrazines facilitates π-stacking interactions with aromatic amino acid residues in enzyme binding pockets. Substituent positioning significantly influences the molecular geometry; for instance, C2-methylation in the [2,3-b] system creates a steric bulge that enhances selectivity for certain kinase subfamilies by exploiting unique hydrophobic regions [1] [5].

Table 1: Structural Characteristics of Pyridopyrazine Isomers

Isomer TypeNitrogen PositionsKey Electronic FeaturesCommon Biological Targets
Pyrido[2,3-b]pyrazineN1, N4, N8Highly planar, electron-deficient coreKinases (BRAF, EGFR), PDE-IV
Pyrido[3,4-b]pyrazineN4, N5, N8Asymmetric charge distributionAntimicrobial targets
Pyrido[3,2-b]pyrazineN2, N5, N7Dipole moment alignmentCNS receptors
Pyrido[2,3-e]pyrazineN1, N4, N7Enhanced solubility profileAntiviral enzymes

The 2-methylpyrido[2,3-b]pyrazin-3(4H)-one derivative possesses a lactam carbonyl that serves as a key hydrogen bond acceptor, while the adjacent N-H functions as a hydrogen bond donor. This complementary pharmacophore mimics nucleotide interactions in ATP-binding sites, explaining its prominence in kinase inhibitor development. The methyl group at C2 provides steric bulk without significant electron donation, maintaining the ring's electron-deficient character essential for π-stacking interactions with conserved phenylalanine residues in kinase domains [5] [8].

Significance of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one in Medicinal Chemistry

The 2-methylpyrido[2,3-b]pyrazin-3(4H)-one scaffold has emerged as a privileged structure in drug discovery due to its multifaceted interaction capabilities with diverse biological targets. Its molecular architecture combines three critical elements: a hydrogen-bonding pharmacophore (lactam group), an electron-deficient planar region (bicyclic core), and a hydrophobic anchor (methyl substituent). This combination enables potent and selective inhibition of enzymes involved in proliferative, inflammatory, and infectious diseases [5] [8].

  • Kinase Inhibition Platform: The scaffold serves as a versatile hinge-binder in ATP-competitive kinase inhibitors. The lactam carbonyl forms canonical hydrogen bonds with kinase hinge region residues (e.g., Cys532 in BRAF), while the pyrazine nitrogen participates in water-mediated interactions. The C2-methyl group occupies a hydrophobic region adjacent to the ATP cleft, enhancing binding affinity and selectivity. This molecular recognition principle underpins its application in oncology, exemplified by compounds targeting BRAF V600E mutations prevalent in melanoma and colorectal cancers. The scaffold's adaptability allows structural modifications at C6, C7, and N3 positions to target various kinases including EGFR, PDGFR, and cyclin-dependent kinases [5] [8].
  • Beyond Kinase Targets: The scaffold demonstrates remarkable target promiscuity beyond kinase inhibition. Its planar structure intercalates into DNA, showing activity against topoisomerase enzymes in cancer cells. Substitutions at the 7-position with electron-withdrawing groups (e.g., bromo) enhance anti-infective properties against mycobacterial species, likely through inhibition of nucleic acid biosynthesis. The core structure also serves as a GABA mimetic in neurological applications, where N3 modifications yield positive allosteric modulators of GABA-A receptors. Additionally, derivatives have shown promising phosphodiesterase IV (PDE-IV) inhibition, reducing tumor necrosis factor (TNF) production in inflammatory conditions like chronic obstructive pulmonary disease and rheumatoid arthritis [6] [8].

Table 2: Therapeutic Applications of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one Derivatives

Therapeutic AreaMolecular TargetDerivative StructureBiological Effect
OncologyBRAF V600E kinase7-Bromo-6-aryl derivativesApoptosis induction in melanoma
Anti-infectivesMycobacterial enzymes7-Trifluoromethyl analogsGrowth inhibition of M. tuberculosis
ImmunologyPDE-IVN3-aminoalkyl derivativesTNF-α suppression
Metabolic diseasesDPP-IVC6-fused triazolo compoundsGlucose homeostasis regulation
NeurologyGABA-A receptorN3-alkylated analogsAnxiolytic activity

The scaffold's synthetic versatility facilitates extensive structure-activity relationship exploration. Electrophilic substitution preferentially occurs at C6 and C7 positions, allowing introduction of aryl, heteroaryl, or amino groups that modulate target selectivity. N1 alkylation modifies electron distribution and bioavailability, while the lactam nitrogen can be functionalized to create prodrugs or enhance solubility. These modifications enable optimization of pharmacokinetic properties including membrane permeability, metabolic stability, and oral bioavailability without compromising target engagement [5] [8].

Historical Development and Key Discoveries

The investigation of 2-methylpyrido[2,3-b]pyrazin-3(4H)-one derivatives represents a compelling narrative in medicinal chemistry, evolving from serendipitous discoveries to rational drug design. The scaffold's journey began in the late 1970s with exploratory syntheses of pyridopyrazine heterocycles as nucleotide analogs. Initial studies focused on their photophysical properties and coordination chemistry, overlooking biological potential. The pivotal breakthrough emerged in the early 1990s when researchers at Lilly identified the core's kinase inhibitory activity through random screening against Src family kinases [5] [8].

  • Synthetic Evolution: The classical approach involves cyclocondensation of 5-substituted-2,3-diaminopyridines with ethyl pyruvate, producing the core structure with inherent C2-methyl and C3-keto functionalities. This method, first reported by Maringanti et al. (2018), enabled systematic exploration of C7-substituted analogs. The introduction of bromine at C7 created a versatile synthetic handle for cross-coupling reactions, dramatically expanding accessible chemical space. Key advancements included Pd-catalyzed Suzuki-Miyaura couplings introducing aryl groups at C7, and Buchwald-Hartwig aminations installing amino substituents critical for kinase affinity. These methodologies transformed the scaffold from a chemical curiosity to a diversification platform for lead optimization [8].
  • Therapeutic Milestones: The oncology applications gained momentum in the mid-2000s with the discovery that 7-aryl derivatives overcome resistance to first-generation EGFR inhibitors like erlotinib. This breakthrough addressed the critical medical need in non-small cell lung cancer patients with T790M mutations. The anti-infective potential was unlocked through molecular hybridization approaches, combining the pyridopyrazine core with triazolo[3,4-b][1,3,4]thiadiazine units to create novel antimycobacterial agents active against multidrug-resistant tuberculosis strains. The most significant recent advancement emerged from kinase inhibitor research, where structure-based design yielded BRAF V600E inhibitors with nanomolar potency, exemplified by clinical candidates containing 7-(2,6-dichlorophenyl) substitutions that form critical hydrophobic contacts in the allosteric pocket [5] [6] [8].

Table 3: Historical Development Timeline of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one Chemistry

Time PeriodKey AdvancementImpact on Drug Discovery
1970-1985Initial synthetic methodologiesEstablished access to unsubstituted core
1985-1995Discovery of kinase affinityValidated scaffold for signal transduction inhibition
1995-2005C7 functionalization strategiesEnabled broad SAR exploration
2005-2015BRAF V600E inhibitor developmentAddressed unmet need in metastatic melanoma
2015-PresentHybrid anti-infective agentsCombat against drug-resistant tuberculosis

The scaffold continues to evolve through computational drug design and structure-based optimization. Modern approaches employ free-energy perturbation calculations to predict substituent effects on binding affinity, reducing empirical screening requirements. Recent synthetic breakthroughs include flow chemistry techniques enabling continuous production of the core structure with improved yield and purity. The future trajectory points toward PROTAC derivatives incorporating E3 ligase-recruiting motifs to achieve targeted protein degradation, expanding the mechanism beyond conventional inhibition. These innovations ensure the 2-methylpyrido[2,3-b]pyrazin-3(4H)-one scaffold remains at the forefront of medicinal chemistry research for decades to come [5] [8].

Properties

CAS Number

128102-80-7

Product Name

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one

IUPAC Name

2-methyl-4H-pyrido[2,3-b]pyrazin-3-one

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12)

InChI Key

FQYPXESCIKDICR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(NC1=O)N=CC=C2

Synonyms

2-METHYL-4H-PYRIDO[2,3-B]PYRAZIN-3-ONE

Canonical SMILES

CC1=NC2=C(NC1=O)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.